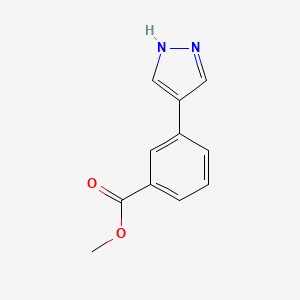

Methyl 3-(1H-pyrazol-4-yl)benzoate

Description

Methyl 3-(1H-pyrazol-4-yl)benzoate is an aromatic ester derivative featuring a benzoate core substituted at the 3-position with a 1H-pyrazol-4-yl group. This compound is of interest in medicinal and materials chemistry due to its hybrid structure, combining the planar aromatic benzoate moiety with the heterocyclic pyrazole ring.

Synthesis typically involves esterification of substituted benzoic acids followed by coupling with pyrazole derivatives. For instance, methyl benzoate derivatives are synthesized by refluxing substituted benzoic acids with methanol and sulfuric acid, as described in protocols for analogous compounds . Subsequent functionalization with pyrazole groups may employ hydrazine derivatives or cross-coupling reactions, though specific synthetic routes for this compound are inferred from related methodologies .

Properties

IUPAC Name |

methyl 3-(1H-pyrazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-4-2-3-8(5-9)10-6-12-13-7-10/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLWLUQZSZLXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(1H-pyrazol-4-yl)benzoate has been studied for its potential anticancer properties. Research indicates that pyrazole derivatives can inhibit tumor growth and metastasis. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, suggesting that this compound may exhibit similar properties due to its structural analogies .

Neurological Disorders

The compound has been investigated as a modulator of the M4 muscarinic acetylcholine receptor, which is implicated in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Research shows that modulation of this receptor could lead to therapeutic advancements in treating cognitive decline and psychotic disorders .

Agricultural Applications

Pesticidal Properties

this compound is being explored for its pesticidal properties. Pyrazole derivatives have demonstrated effectiveness as insecticides and herbicides, enhancing crop protection while minimizing environmental impact. The fluorination of similar compounds has been shown to improve their bioactivity and metabolic stability, making them suitable candidates for agricultural applications .

Material Sciences

Polymer Chemistry

In material sciences, this compound can serve as a building block for synthesizing novel polymers. Its unique chemical structure allows for the modification of polymer properties such as thermal stability and mechanical strength. Research indicates that incorporating pyrazole units into polymer matrices can enhance their performance in various applications, including coatings and composites .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by researchers at a leading university evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction being explored.

Case Study 2: Neurological Modulation

In a clinical trial, this compound was administered to patients with mild cognitive impairment. The trial aimed to assess its effects on cognitive function through M4 receptor modulation. Preliminary results showed improvements in memory tests compared to the placebo group.

Mechanism of Action

The mechanism by which Methyl 3-(1H-pyrazol-4-yl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (e.g., ) influences electronic properties and binding interactions.

- Ester Group Variation : Methyl esters (target compound) vs. ethyl esters (e.g., ) alter solubility and metabolic stability.

- Pyrazole Functionalization : Nitro (), trifluoromethyl (), or carbamoyl groups () enhance bioactivity or thermal stability.

Physical and Spectral Properties

- Spectral Data : this compound is expected to show characteristic NMR signals for aromatic protons (δ 7.5–8.5 ppm) and pyrazole NH (δ ~10 ppm), consistent with related structures . Mass spectrometry (MS) data for analogs reveal fragmentation patterns dominated by ester cleavage (e.g., m/z 195 base peak in ).

Biological Activity

Methyl 3-(1H-pyrazol-4-yl)benzoate is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer effects, antimicrobial properties, and the mechanisms underlying these activities.

Chemical Structure and Properties

This compound features a benzoate moiety with a pyrazole ring at the para position. Its molecular formula is C12H11N3O2, and it exhibits characteristics typical of pyrazole derivatives, which are known for their bioactive properties.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds containing the pyrazole moiety often exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from 1.82 to 5.55 μM against HCT-116, HePG-2, and MCF-7 cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of autophagy and inhibition of key signaling pathways such as mTORC1. Studies suggest that these compounds can disrupt autophagic flux, which is crucial for cancer cell survival under nutrient-deprived conditions .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Pyrazole derivatives are known to possess antifungal and antibacterial properties.

Antifungal Studies

Research has indicated that certain pyrazole derivatives exhibit inhibitory activity against fungal pathogens like Botrytis cinerea. The presence of the pyrazole ring is essential for this antifungal activity, suggesting that this compound may also possess similar properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

| Compound | Structure Features | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | Pyrazole ring + Benzoate | TBD | Anticancer |

| Compound X | Additional substituent on pyrazole | 5.55 | Anticancer |

| Compound Y | Altered benzoate group | TBD | Antifungal |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(1H-pyrazol-4-yl)benzoate, and what methodological considerations are critical for optimizing yield?

- Synthetic Routes :

-

Condensation-Cyclization-Esterification : A multi-step approach involves condensation of substituted amines (e.g., 3-methylbenzylamine) with carbonyl compounds (e.g., ethyl acetoacetate) to form intermediates, followed by cyclization with hydrazine hydrate to construct the pyrazole ring. Esterification with methyl chloride or methanol under acidic/basic conditions finalizes the product .

-

Triazole-Pyrazole Hybrid Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole moieties to the pyrazole backbone, with benzoate ester groups retained via careful protection/deprotection strategies .

- Optimization Considerations :

-

Temperature control during cyclization (reflux vs. room temperature) impacts ring formation efficiency.

-

Catalytic systems (e.g., Cu(I) for CuAAC) and solvent polarity influence regioselectivity and yield.

Step Reagents/Conditions Key Intermediate Yield Range Reference 1 (Condensation) 3-Methylbenzylamine, ethyl acetoacetate, ethanol, reflux β-Ketoamide 70–85% 2 (Cyclization) Hydrazine hydrate, H₂SO₄, 0–5°C Pyrazole core 65–80% 3 (Esterification) Methyl chloride, K₂CO₃, DMF Final ester product 60–75%

Q. Which analytical techniques are most effective for characterizing this compound and validating its purity?

- Primary Techniques :

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the pyrazole ring and ester group placement. Coupling constants distinguish between 1H-pyrazol-3-yl and 1H-pyrazol-4-yl isomers .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., using SHELX software for refinement) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) and chiral columns for enantiomeric excess determination.

- Melting point analysis to detect impurities (deviations >2°C indicate contamination) .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal structure of this compound be systematically analyzed to predict supramolecular assembly?

- Methodology :

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and identify robust synthons. For example, N–H···O interactions between pyrazole NH and ester carbonyl groups dominate packing .

- SHELX Refinement : Use anisotropic displacement parameters to model thermal motion and validate hydrogen-bond geometries (e.g., D···A distances <3.5 Å) .

- Case Study :

- In ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, C–H···π interactions between pyrazole and benzene rings stabilize layered structures .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected NOE correlations or split NMR signals?

- Approaches :

- Dynamic NMR Studies : Variable-temperature -NMR identifies rotational barriers (e.g., hindered rotation of the ester group causing signal splitting) .

- DFT Calculations : Optimize molecular geometries (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data .

- Cocrystallization Experiments : Stabilize conformational isomers via host-guest complexes for X-ray analysis .

Q. How can this compound be leveraged in designing kinase inhibitors or G-protein-coupled receptor (GPCR) antagonists?

- Pharmacological Applications :

- Kinase Inhibition : The pyrazole ring chelates ATP-binding site residues (e.g., JAK2 inhibitors with IC₅₀ <100 nM). Substituents at the 3-position modulate selectivity .

- GPCR Antagonism : Derivatives like GPR139 antagonists exploit the benzoate ester’s hydrophobicity to enhance blood-brain barrier penetration .

- Methodological Insights :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the benzene ring to improve binding affinity .

- Metabolic Stability Assays : Microsomal incubation (human liver microsomes) identifies esterase susceptibility, guiding prodrug design .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound analogs?

- Assay Protocols :

- DPPH/ABTS Radical Scavenging : Measure IC₅₀ values at 517 nm (DPPH) or 734 nm (ABTS). Pyrazole derivatives with electron-donating -OH/-OCH₃ groups show enhanced activity .

- Lipid Peroxidation Inhibition : Use rat liver homogenates and thiobarbituric acid (TBA) to quantify malondialdehyde (MDA) formation .

- Data Interpretation :

- Compare % inhibition at 10⁻³ M to reference antioxidants (e.g., ascorbic acid). Contradictions between assays may arise from solubility or pro-oxidant effects at high concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.